molecular formula C37H32N2O3S B11836909 Fmoc-Cys(Trt)-NH2

Fmoc-Cys(Trt)-NH2

Cat. No.: B11836909
M. Wt: 584.7 g/mol
InChI Key: IXUUGVFOOBSVHX-UMSFTDKQSA-N
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Description

Fmoc-Cys(Trt)-NH2, also known as N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine amide, is a derivative of cysteine used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the thiol side chain of cysteine. This dual protection is crucial for the selective synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(Trt)-NH2 typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting cysteine with Fmoc-Cl in the presence of a base such as sodium bicarbonate. The thiol group is then protected using the Trt group, which is introduced by reacting the Fmoc-protected cysteine with trityl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Fmoc-Cys(Trt)-NH2 is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. The protecting groups allow for selective deprotection and coupling, facilitating the synthesis of complex peptides .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. The ability to introduce cysteine residues allows for the formation of disulfide bonds, which are essential for the structural integrity of many proteins .

Medicine

In medicinal chemistry, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as models for studying protein-protein interactions .

Industry

Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-Cys(Trt)-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The Trt group protects the thiol side chain, allowing for selective deprotection and subsequent formation of disulfide bonds. These protecting groups are removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection strategy, which allows for selective deprotection and coupling in peptide synthesis. The Trt group provides robust protection for the thiol group, which is crucial for the formation of disulfide bonds in peptides and proteins .

Properties

Molecular Formula

C37H32N2O3S

Molecular Weight

584.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C37H32N2O3S/c38-35(40)34(39-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,38,40)(H,39,41)/t34-/m0/s1

InChI Key

IXUUGVFOOBSVHX-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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